molecular formula C10H13N3 B1432674 1-cyclohexyl-1H-pyrazole-4-carbonitrile CAS No. 1199773-77-7

1-cyclohexyl-1H-pyrazole-4-carbonitrile

Cat. No. B1432674
M. Wt: 175.23 g/mol
InChI Key: OXHNBHSXUDQFKV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazole-4-carbonitrile is a chemical compound with the empirical formula C10H14N2O2 . It belongs to the class of pyrazole derivatives and contains a nitrile functional group. The compound’s molecular weight is approximately 194.23 g/mol .

Scientific Research Applications

Synthesis Processes

  • One-Pot Synthesis Protocols : A novel one-pot synthesis process for 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina-silica-supported MnO2 as a recyclable catalyst in water has been developed, providing an efficient and environmentally friendly method for producing these compounds (Poonam & Singh, 2019).

  • Catalyst-Free Synthesis : Research on the catalyst-free synthesis of pyrazole-4-carbonitrile derivatives in aqueous media demonstrates an eco-friendly strategy that yields excellent results, highlighting the potential for more sustainable production methods (Maddila et al., 2015).

  • Innovative Synthesis Techniques : Studies on the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various compounds have led to the formation of novel pyrazoloquinazolines, offering insights into the versatility and potential applications of these compounds in different fields (Dotsenko et al., 2018).

Chemical and Physical Properties

  • Structural Analysis and Stability : Studies have investigated the stability and cyclisation properties of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles, providing valuable information on their chemical properties and potential applications (Al‐Azmi & Awwadi, 2021).

  • Crystal Structure Investigations : The crystal structure and reaction mechanisms of certain 1H-pyrazole-carbonitriles have been elucidated, contributing to a better understanding of their chemical behavior and potential for use in various applications (Liu et al., 2013).

Biological and Pharmaceutical Research

  • Antiviral Activity : Compounds derived from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity, particularly against herpes simplex virus type-1, indicating potential pharmaceutical applications (Rashad et al., 2009).

  • Antitumor Properties : Pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives synthesized from 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile have exhibited cytotoxicity against human laryngeal epidermoid carcinoma cells, suggesting their potential in cancer research (Abdel‐Latif et al., 2016).

properties

IUPAC Name

1-cyclohexylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNBHSXUDQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280930
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-1H-pyrazole-4-carbonitrile

CAS RN

1199773-77-7
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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